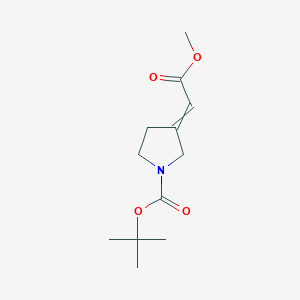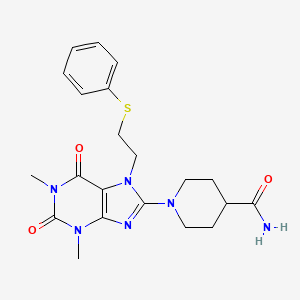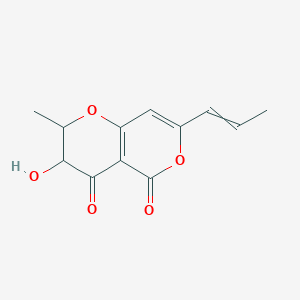
Radicinin from alternaria chrysanthemi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Radicinin is a phytotoxic compound produced by the fungus Alternaria chrysanthemi
準備方法
Radicinin can be produced through both natural and synthetic methods.
Natural Production: Radicinin is naturally produced by Alternaria chrysanthemi when cultured on specific media such as Czapek-Dox medium or potato dextrose broth . The production of radicinin is influenced by various cultural conditions, including the strain of the fungus and the composition of the growth medium .
Synthetic Routes: While detailed synthetic routes for radicinin are not extensively documented, the compound can be synthesized through stereoselective synthesis methods. These methods involve the use of specific reagents and catalysts to achieve the desired stereochemistry .
Industrial Production: For large-scale production, optimizing fungal fermentation processes is crucial. This involves selecting the best fungal strains and cultural conditions to maximize radicinin yield .
化学反応の分析
Radicinin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Radicinin can be oxidized to form radicinol, another phytotoxic compound. This reaction typically requires oxidizing agents such as potassium permanganate or hydrogen peroxide .
Reduction: Reduction of radicinin can yield deoxyradicinin, which involves the use of reducing agents like sodium borohydride .
Substitution: Radicinin can undergo substitution reactions to form various derivatives. For example, acetylation of radicinin produces acetyl radicinin .
Major Products: The major products formed from these reactions include radicinol, deoxyradicinin, and acetyl radicinin .
科学的研究の応用
Radicinin has a wide range of scientific research applications:
Chemistry: Radicinin and its derivatives are studied for their unique chemical properties and potential as chemical scaffolds for the synthesis of new compounds .
Biology: In biology, radicinin is used to study plant-pathogen interactions and the mechanisms of fungal phytotoxicity .
Medicine: Radicinin has shown potential anticancer activity in vitro, making it a candidate for further research in cancer therapy .
Industry: Radicinin is being evaluated as a bioherbicide for the control of invasive plant species, offering an environmentally friendly alternative to synthetic herbicides .
作用機序
Radicinin exerts its effects through its phytotoxic activity. It inhibits the growth of target plants by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the integrity of cell membranes and disrupt metabolic pathways .
類似化合物との比較
Radicinin is unique among fungal phytotoxins due to its specific activity against certain plant species and its low toxicity to non-target organisms . Similar compounds include:
Radicinol: An oxidized derivative of radicinin with similar phytotoxic properties.
Deoxyradicinin: A reduced form of radicinin with distinct chemical properties.
Alternariol: Another phytotoxin produced by Alternaria species, known for its cytotoxic and mutagenic activities.
Tenuazonic Acid: A phytotoxin with herbicidal activity, produced by Alternaria alternata.
Radicinin’s specificity and low toxicity to non-target organisms make it a promising candidate for bioherbicide development .
特性
分子式 |
C12H12O5 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-7-prop-1-enyl-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O5/c1-3-4-7-5-8-9(12(15)17-7)11(14)10(13)6(2)16-8/h3-6,10,13H,1-2H3 |
InChIキー |
SDKXGAICTNHFCN-UHFFFAOYSA-N |
正規SMILES |
CC=CC1=CC2=C(C(=O)C(C(O2)C)O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
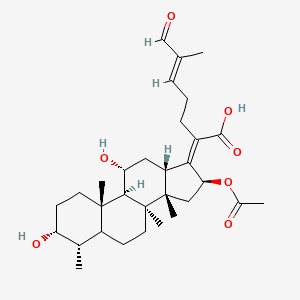
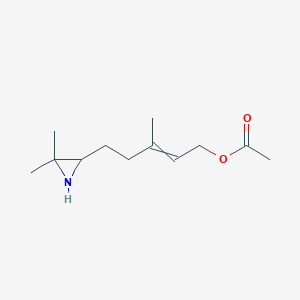

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
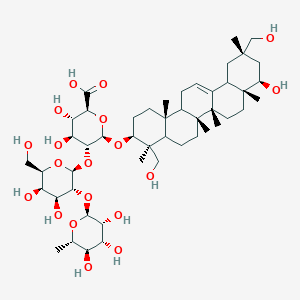
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
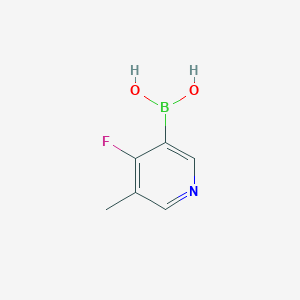
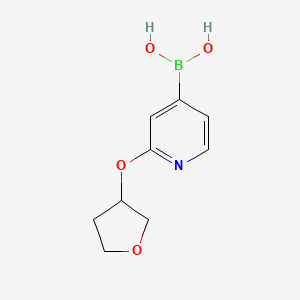
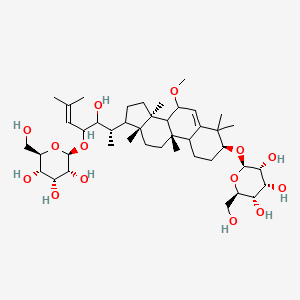
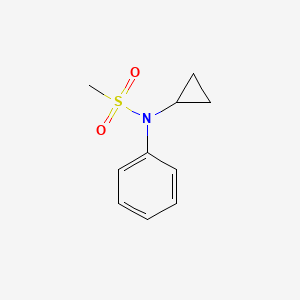
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087808.png)
